molecular formula C27H29N3O3 B2630776 Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate CAS No. 1325689-81-3

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate

Cat. No.: B2630776
CAS No.: 1325689-81-3
M. Wt: 443.547
InChI Key: NLECIGPPXIRUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzhydrylureido group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzhydrylureido group: This step often involves the reaction of benzhydryl isocyanate with an amine precursor.

    Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzhydrylureido group or the ester functionality.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((3-diphenylureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-benzylureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate is unique due to the presence of the benzhydrylureido group, which can impart specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological or chemical properties.

Properties

IUPAC Name

phenyl 4-[(benzhydrylcarbamoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c31-26(29-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-20-21-16-18-30(19-17-21)27(32)33-24-14-8-3-9-15-24/h1-15,21,25H,16-20H2,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLECIGPPXIRUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.